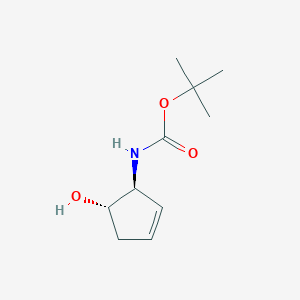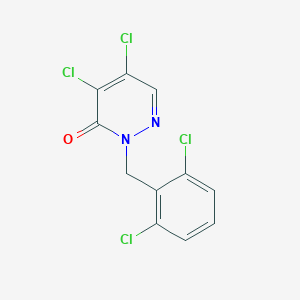
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound with the molecular formula C13H10ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylphenoxy group and a carbonyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride typically involves the reaction of 2-(4-Methylphenoxy)pyridine-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The reaction can be represented as follows:
2-(4-Methylphenoxy)pyridine-3-carboxylic acid+SOCl2→2-(4-Methylphenoxy)pyridine-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form 2-(4-Methylphenoxy)pyridine-3-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol under specific conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amides.
Alcohols: Used in substitution reactions to form esters.
Thiols: Used in substitution reactions to form thioesters.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
2-(4-Methylphenoxy)pyridine-3-carboxylic acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenoxy)pyridine-3-carboxylic acid: The precursor to 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride.
2-(4-Methylphenoxy)pyridine-3-carboxamide: Formed from the reaction with amines.
2-(4-Methylphenoxy)pyridine-3-carboxylate esters: Formed from the reaction with alcohols.
Uniqueness
This compound is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical and chemical industries.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQBNLMZQVRGLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379260 |
Source


|
| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-79-2 |
Source


|
| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














